molecular formula C18H18N2O4 B2492769 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922132-06-7

2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2492769
CAS RN: 922132-06-7
M. Wt: 326.352
InChI Key: GMMXGZIKVIIHGM-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a compound with the molecular formula C18H18N2O4 and a molecular weight of 326.352. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered heterocyclic ring containing one nitrogen atom and one oxygen atom. This ring is further substituted with an ethoxy group and an acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C, a boiling point of 528.2±50.0 °C (Predicted), and a density of 1.39 g/cm3 .

Scientific Research Applications

Mechanism of Action

This compound is a selective inhibitor of the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are targeted by many drugs for the treatment of various central nervous system disorders .

properties

IUPAC Name

2-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-11-17(21)19-12-8-9-15-13(10-12)18(22)20(2)14-6-4-5-7-16(14)24-15/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMXGZIKVIIHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

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